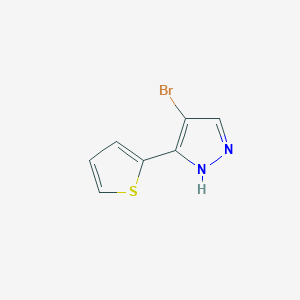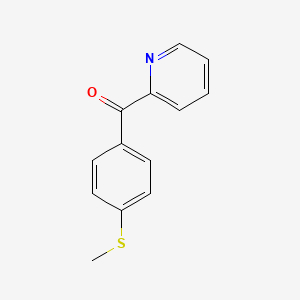![molecular formula C13H22N2O B7966006 Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B7966006.png)
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(2,8-diazaspiro[45]decan-2-yl)methanone is a synthetic compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another approach involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the spirocyclic scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows optimized laboratory protocols scaled up for industrial use. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:
Reduction: This process involves the gain of electrons or hydrogen atoms, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone has several notable applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action for Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone involves the inhibition of RIPK1 kinase activity. By blocking this kinase, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death in various disease models . This inhibition is achieved through the compound’s binding to the kinase’s active site, disrupting its normal function.
Comparaison Avec Des Composés Similaires
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their kinase inhibitory properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds have shown anti-ulcer activity and are structurally related to Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone.
Uniqueness: this compound stands out due to its specific cyclobutyl group, which may confer unique binding properties and biological activities compared to other spirocyclic compounds. Its potent inhibition of RIPK1 and potential therapeutic applications in inflammatory diseases highlight its significance in medicinal chemistry.
Propriétés
IUPAC Name |
cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-12(11-2-1-3-11)15-9-6-13(10-15)4-7-14-8-5-13/h11,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOAXTMRALWGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3(C2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

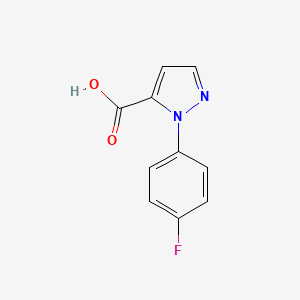
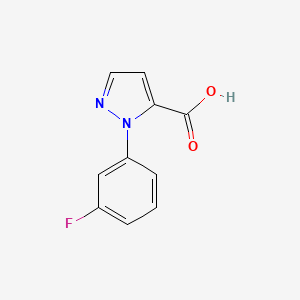

amine](/img/structure/B7965970.png)

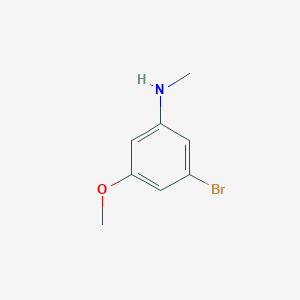
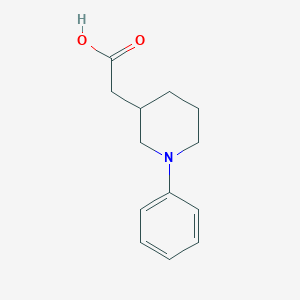
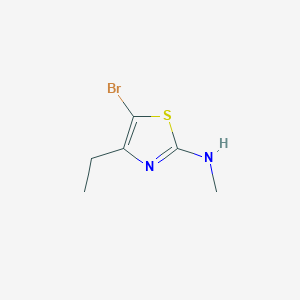
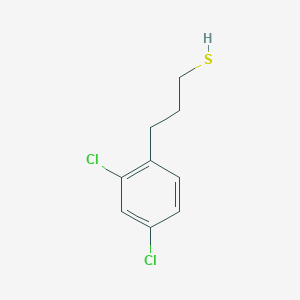
![Benzo[d][1,3]dioxol-5-yl(pyridin-2-yl)methanone](/img/structure/B7966008.png)
![[2-(Benzyloxy)-3-methylphenyl]methanamine](/img/structure/B7966011.png)
